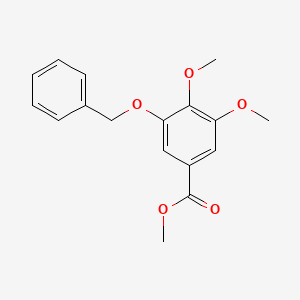
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is a chemical compound that belongs to the class of dithiophosphinates. These compounds are known for their unique properties and are widely used in various industrial applications, particularly in the field of mineral processing. This compound is recognized for its effectiveness as a flotation agent, which helps in the separation of valuable minerals from ores.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxydithiophosphinic acid sodium salt typically involves the reaction of dimethoxydithiophosphinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
Dimethoxydithiophosphinic acid+Sodium hydroxide→Dimethoxydithiophosphinic acid sodium salt+Water
Industrial Production Methods
In industrial settings, the production of dimethoxydithiophosphinic acid sodium salt involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous reaction systems and advanced crystallization techniques to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent dithiophosphinic acid.
Substitution: The sodium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various metal dithiophosphinates, depending on the specific reaction conditions and reagents used.
科学研究应用
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Widely used as a flotation agent in the mining industry to separate valuable minerals from ores.
作用机制
The mechanism of action of dimethoxydithiophosphinic acid sodium salt involves its interaction with metal ions. The compound forms strong complexes with metal ions, which enhances the separation of these metals during the flotation process. The molecular targets include various metal sulfides, and the pathways involved are primarily coordination chemistry interactions.
相似化合物的比较
Similar Compounds
Dialkyl dithiophosphinates: These compounds are structurally similar and are also used as flotation agents.
Dithiophosphates: Another class of compounds with similar applications in mineral processing.
Xanthates: Widely used in the mining industry for similar purposes.
Uniqueness
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its high selectivity and efficiency in the flotation process. It exhibits better performance compared to other similar compounds, particularly in the separation of complex polymetallic ores and precious metals.
属性
IUPAC Name |
sodium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2.Na/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRRRXCHZEEMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7771684.png)
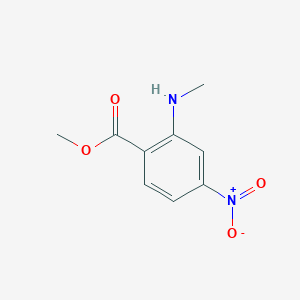
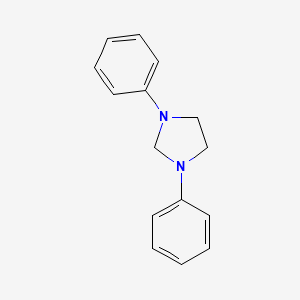
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate](/img/structure/B7771714.png)
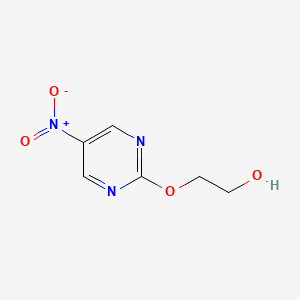
![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)
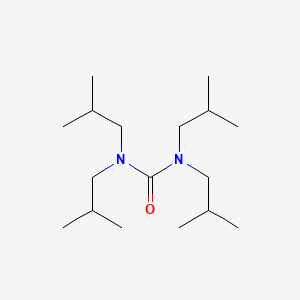
![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)
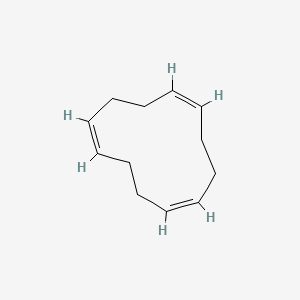

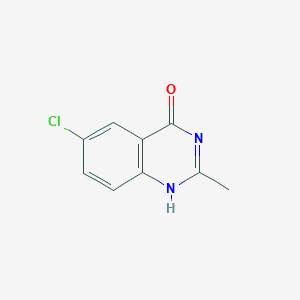
![4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)
![N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioic acid](/img/structure/B7771773.png)
